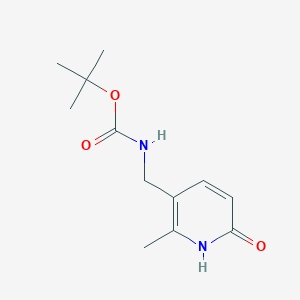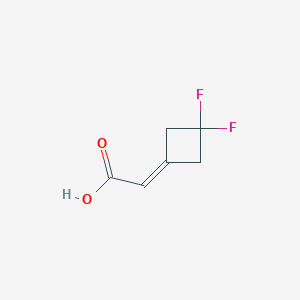
tert-Butyl ((6-hydroxy-2-methylpyridin-3-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ((6-hydroxy-2-methylpyridin-3-yl)methyl)carbamate is a chemical compound with the molecular formula C12H18N2O3. It is a derivative of pyridine and is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((6-hydroxy-2-methylpyridin-3-yl)methyl)carbamate typically involves the reaction of 6-hydroxy-2-methylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial production often includes rigorous quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl ((6-hydroxy-2-methylpyridin-3-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl ((6-hydroxy-2-methylpyridin-3-yl)methyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of tert-Butyl ((6-hydroxy-2-methylpyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The hydroxyl group and carbamate moiety play crucial roles in its binding affinity and specificity towards target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl ((6-chloropyridin-3-yl)methyl)carbamate
- tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate
- tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
Uniqueness
tert-Butyl ((6-hydroxy-2-methylpyridin-3-yl)methyl)carbamate is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack the hydroxyl group or have different substituents on the pyridine ring.
Eigenschaften
Molekularformel |
C12H18N2O3 |
|---|---|
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
tert-butyl N-[(2-methyl-6-oxo-1H-pyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C12H18N2O3/c1-8-9(5-6-10(15)14-8)7-13-11(16)17-12(2,3)4/h5-6H,7H2,1-4H3,(H,13,16)(H,14,15) |
InChI-Schlüssel |
UJESFCIOGFMOQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=O)N1)CNC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B13012791.png)
![5,7-Dichloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13012794.png)

![3-(Methylsulfonyl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13012805.png)



![methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B13012824.png)

![(1R)-6-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B13012836.png)


